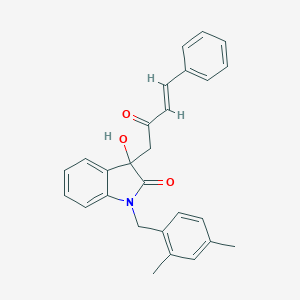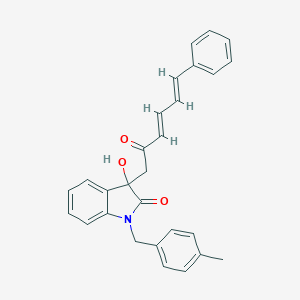
Ethyl cyano(4-phenyl-1,3-thiazol-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl cyano(4-phenyl-1,3-thiazol-2-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of thiazole derivatives and is known for its diverse pharmacological activities. In
作用機序
The exact mechanism of action of Ethyl cyano(4-phenyl-1,3-thiazol-2-yl)acetate is not fully understood. However, it has been suggested that it exerts its pharmacological activities by interacting with various molecular targets such as enzymes, receptors, and ion channels. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Ethyl cyano(4-phenyl-1,3-thiazol-2-yl)acetate has been shown to exert various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect against oxidative stress. In addition, it has been reported to enhance the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the survival and growth of neurons.
実験室実験の利点と制限
Ethyl cyano(4-phenyl-1,3-thiazol-2-yl)acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of pharmacological activities. However, there are also some limitations to its use. For example, its mechanism of action is not fully understood, and its potential side effects and toxicity are not well-characterized.
将来の方向性
There are several future directions for the research on Ethyl cyano(4-phenyl-1,3-thiazol-2-yl)acetate. One potential direction is to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential side effects and toxicity.
合成法
The synthesis of Ethyl cyano(4-phenyl-1,3-thiazol-2-yl)acetate involves the reaction of 4-phenyl-1,3-thiazole-2-amine with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
科学的研究の応用
Ethyl cyano(4-phenyl-1,3-thiazol-2-yl)acetate has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of pharmacological activities such as anti-inflammatory, analgesic, anticonvulsant, antitumor, antifungal, and antibacterial activities. It has also been shown to possess potent antioxidant and neuroprotective properties.
特性
製品名 |
Ethyl cyano(4-phenyl-1,3-thiazol-2-yl)acetate |
|---|---|
分子式 |
C14H12N2O2S |
分子量 |
272.32 g/mol |
IUPAC名 |
ethyl (2E)-2-cyano-2-(4-phenyl-3H-1,3-thiazol-2-ylidene)acetate |
InChI |
InChI=1S/C14H12N2O2S/c1-2-18-14(17)11(8-15)13-16-12(9-19-13)10-6-4-3-5-7-10/h3-7,9,16H,2H2,1H3/b13-11+ |
InChIキー |
ZLTRHRZRWPOAHU-ACCUITESSA-N |
異性体SMILES |
CCOC(=O)/C(=C/1\NC(=CS1)C2=CC=CC=C2)/C#N |
SMILES |
CCOC(=O)C(=C1NC(=CS1)C2=CC=CC=C2)C#N |
正規SMILES |
CCOC(=O)C(=C1NC(=CS1)C2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252933.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252935.png)

![1-(2,4-dimethylbenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252939.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252941.png)

![5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252947.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252948.png)

![3-[2-(1-adamantyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252951.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252966.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B252970.png)
![1-allyl-3-hydroxy-3-[2-(5-isopropyl-2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252977.png)
![1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252978.png)